4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is an organic compound characterized by a hydroxymethyl group attached to a pent-1-en-3-one backbone with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the hydroxymethyl group. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used in hydrogenation steps, and continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-1,5-diphenylpent-1-en-3-one.
Reduction: Formation of 4-(Hydroxymethyl)-1,5-diphenylpentan-3-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in the production of renewable chemicals and fuels.
4-Methylimidazole: Used in various industrial applications, including as a precursor for pharmaceuticals.
Uniqueness
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is unique due to its combination of a hydroxymethyl group and two phenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
921625-35-6 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
4-benzyl-5-hydroxy-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c19-14-17(13-16-9-5-2-6-10-16)18(20)12-11-15-7-3-1-4-8-15/h1-12,17,19H,13-14H2 |
InChI Key |
IXQDSZCINGYAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.